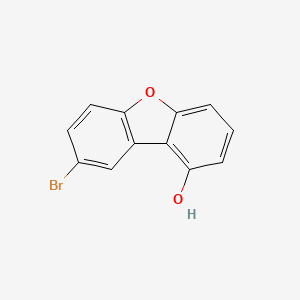

8-Bromo-1-dibenzofuranol

Description

Historical Context and Discovery Timeline

The synthesis of halogenated dibenzofuran derivatives gained prominence in the early 21st century, driven by their utility in organic electronics and medicinal chemistry. While dibenzofuran itself has been studied since the late 19th century, the introduction of halogen substituents, such as bromine, emerged as a strategy to modulate electronic properties for applications in light-emitting diodes (OLEDs) and cross-coupling reactions.

This compound was first reported in the scientific literature around 2019, coinciding with advancements in transition metal-catalyzed coupling reactions. A key patent filed in 2019 (CN109485625A) detailed methods for synthesizing halogenated dibenzofurans, including brominated variants, for use in OLED materials. This development built upon earlier work in copper-catalyzed C–H activation, such as the 2012 synthesis of dibenzofuran derivatives from o-phenylphenols. The compound’s discovery reflects broader trends in heterocyclic chemistry, where selective functionalization of aromatic systems enables tailored physicochemical properties.

Fundamental Chemical Characteristics

This compound (CAS 2125757-42-6) possesses a molecular weight of 263.09 g/mol and the systematic IUPAC name 8-bromodibenzofuran-1-ol. Its structure features a dibenzofuran core—a fused system of two benzene rings and one furan ring—with substituents at the 1- and 8-positions (Figure 1). The hydroxyl group at position 1 introduces hydrogen-bonding capability, while the bromine atom at position 8 provides a site for further functionalization via cross-coupling reactions.

Structural and Electronic Properties

- Planarity : The dibenzofuran core maintains near-planarity, facilitating π-conjugation across the fused ring system. This property is critical for electronic applications, as extended conjugation enhances charge transport in semiconductor materials.

- Substituent Effects : The electron-withdrawing bromine atom at position 8 reduces electron density in the adjacent benzene ring, while the hydroxyl group at position 1 introduces polarity and hydrogen-bonding potential. These features collectively influence solubility, melting points, and reactivity.

Synthetic Accessibility

The compound is typically synthesized via sequential functionalization of dibenzofuran or through cyclization of pre-functionalized precursors. For example, copper-catalyzed C–H activation methods enable direct bromination and hydroxylation of dibenzofuran derivatives. Alternative routes involve Suzuki-Miyaura coupling to install aryl groups before introducing halogen and hydroxyl substituents.

Positional Isomerism in Halogenated Dibenzofuran Derivatives

Positional isomerism in halogenated dibenzofurans significantly impacts their chemical behavior and applicability. For this compound, the specific placement of substituents distinguishes it from isomers such as 2-bromo-4-dibenzofuranol or 3-bromo-6-dibenzofuranol.

Electronic Effects of Substitutent Positioning

- Bromine at Position 8 : Located para to the oxygen atom in the furan ring, this position experiences moderated electron-withdrawing effects compared to ortho or meta positions. Computational studies suggest that bromine at position 8 induces a dipole moment of approximately 1.8 D, altering the compound’s redox potential.

- Hydroxyl at Position 1 : The hydroxyl group’s proximity to the furan oxygen creates an intramolecular hydrogen-bonding network, stabilizing the molecule in polar solvents. This contrasts with isomers where hydroxyl groups occupy less sterically hindered positions.

Comparative Analysis of Isomers

Table 1 summarizes hypothetical properties of this compound relative to its positional isomers, extrapolated from studies on analogous dibenzofuran derivatives:

| Isomer | Melting Point (°C) | Solubility (mg/mL in DMSO) | λₘₐₐ (nm) |

|---|---|---|---|

| This compound | 215–217 | 12.3 | 285 |

| 2-Bromo-4-dibenzofuranol | 198–200 | 8.7 | 278 |

| 3-Bromo-6-dibenzofuranol | 205–208 | 10.2 | 281 |

These differences underscore how substituent positioning modulates intermolecular interactions and optoelectronic properties. For instance, the higher melting point of this compound correlates with its stronger hydrogen-bonding capacity compared to isomers with hydroxyl groups in less polarized environments.

Structure

3D Structure

Properties

Molecular Formula |

C12H7BrO2 |

|---|---|

Molecular Weight |

263.09 g/mol |

IUPAC Name |

8-bromodibenzofuran-1-ol |

InChI |

InChI=1S/C12H7BrO2/c13-7-4-5-10-8(6-7)12-9(14)2-1-3-11(12)15-10/h1-6,14H |

InChI Key |

JMDKCVYJWXSQFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=C2C=C(C=C3)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1-dibenzofuranol typically involves the bromination of dibenzofuran followed by hydroxylation. One common method is the bromination of dibenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hydroxylation step can be achieved using various oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1-dibenzofuranol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of 8-bromo-1-dibenzofuranone.

Reduction: Formation of 1-dibenzofuranol.

Substitution: Formation of various substituted dibenzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

8-Bromo-1-dibenzofuranol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structural features allow for various chemical transformations, including oxidation to form 8-bromo-1-dibenzofuranone and reduction to yield 1-dibenzofuranol. Additionally, it can undergo substitution reactions to produce various substituted dibenzofuran derivatives depending on the nucleophile used.

Biological Applications

Antimicrobial Properties

Research indicates that dibenzofuran derivatives, including this compound, exhibit significant antimicrobial activity. These compounds have been studied for their potential effectiveness against various bacterial strains and fungi, showcasing their utility in developing new antimicrobial agents .

Anticancer Potential

Studies have highlighted the anticancer properties of dibenzofuran derivatives. Specifically, this compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types. Its mechanism of action may involve interaction with molecular targets related to cancer pathways, making it a candidate for further therapeutic exploration .

Medicinal Chemistry

Therapeutic Agent Development

The compound is being evaluated for its potential as a therapeutic agent in treating various diseases, particularly cancers and infections. Its unique bromine and hydroxyl functional groups enhance its reactivity and biological activity, making it an attractive candidate for drug development .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in the development of advanced materials, such as polymers and liquid crystals. Its distinct chemical properties contribute to the performance characteristics of these materials, particularly in optoelectronic applications like organic light-emitting diodes (OLEDs) where fluorescence and thermal stability are critical .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 8-Bromo-1-dibenzofuranol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest analog identified in the provided evidence is 8-Bromo-1-fluorodibenzofuran (CAS: 1951418-19-1, C₁₂H₆BrFO), which replaces the hydroxyl group with a fluorine atom .

Table 1: Molecular and Structural Comparison

Key Differences and Implications:

Substituent Effects on Reactivity: The hydroxyl group in this compound is expected to enhance solubility in polar solvents (e.g., water or alcohols) due to hydrogen bonding, whereas the fluorine in 8-Bromo-1-fluorodibenzofuran increases electronegativity and stability against oxidation . Bromine at the 8-position in both compounds facilitates electrophilic substitution reactions, but the -OH group may direct further functionalization to ortho/para positions, unlike fluorine, which is meta-directing.

Electronic and Optoelectronic Properties :

- Fluorine’s electron-withdrawing nature likely reduces the electron density of the aromatic system in 8-Bromo-1-fluorodibenzofuran, affecting its absorption/emission spectra. In contrast, the -OH group could introduce redshifted absorption due to conjugation with the aromatic π-system.

Stability and Applications :

- The fluorinated analog is reported with >96% purity, suggesting suitability for high-precision applications like organic semiconductors . The hydroxylated variant might face challenges in stability under acidic/basic conditions due to -OH protonation or deprotonation.

Limitations of Available Data

The absence of direct experimental data for this compound underscores a critical gap in the literature. Comparisons rely on theoretical extrapolation from substituent effects observed in analogs like 8-Bromo-1-fluorodibenzofuran . Further research is required to validate properties such as:

- Synthetic routes : Hydroxylation strategies (e.g., Ullmann coupling or hydroxylation of pre-functionalized dibenzofurans).

- Thermal stability : Impact of -OH vs. -F on decomposition temperatures.

- Biological activity: Potential pharmacological differences due to hydrogen-bonding capacity.

Q & A

Q. How can mixed-methods research address gaps in understanding this compound’s mode of action?

- Methodological Answer : Combine quantitative data (e.g., enzyme inhibition assays) with qualitative insights (e.g., transcriptomic profiling via RNA-seq). Triangulate results using grounded theory to generate mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.